molecular formula C23H29N3O4S B11372700 2-(9-Isopropyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-[2-(4-morpholinyl)ethyl]acetamide

2-(9-Isopropyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-[2-(4-morpholinyl)ethyl]acetamide

Cat. No.: B11372700
M. Wt: 443.6 g/mol
InChI Key: WUBSBMFNPMPPDR-UHFFFAOYSA-N
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Description

2-(9-Isopropyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-[2-(4-morpholinyl)ethyl]acetamide is a complex organic compound with a unique structure that includes a dibenzo thiazin ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9-Isopropyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-[2-(4-morpholinyl)ethyl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the dibenzo thiazin ring system, followed by the introduction of the isopropyl and morpholinyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

2-(9-Isopropyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-[2-(4-morpholinyl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thioethers or thiols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thioethers or thiols.

Scientific Research Applications

2-(9-Isopropyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-[2-(4-morpholinyl)ethyl]acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(9-Isopropyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-[2-(4-morpholinyl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(9-Isopropyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-[2-(4-morpholinyl)ethyl]acetamide is unique due to the presence of both the isopropyl and morpholinyl groups, which may confer distinct chemical and biological properties compared to similar compounds. These structural features can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C23H29N3O4S

Molecular Weight

443.6 g/mol

IUPAC Name

2-(5,5-dioxo-9-propan-2-ylbenzo[c][1,2]benzothiazin-6-yl)-N-(2-morpholin-4-ylethyl)acetamide

InChI

InChI=1S/C23H29N3O4S/c1-17(2)18-7-8-21-20(15-18)19-5-3-4-6-22(19)31(28,29)26(21)16-23(27)24-9-10-25-11-13-30-14-12-25/h3-8,15,17H,9-14,16H2,1-2H3,(H,24,27)

InChI Key

WUBSBMFNPMPPDR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(C=C1)N(S(=O)(=O)C3=CC=CC=C32)CC(=O)NCCN4CCOCC4

Origin of Product

United States

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